molecular formula C14H13IOS B1523091 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one CAS No. 1094282-10-6

1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one

Cat. No.: B1523091
CAS No.: 1094282-10-6
M. Wt: 356.22 g/mol
InChI Key: HUQKNHBNQRIKGE-UHFFFAOYSA-N
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Description

1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one is a substituted thiophene derivative featuring a 2-iodophenyl group at the 5-position of the thiophene ring and a branched 2-methylpropan-1-one moiety. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., halogen- or alkyl-substituted thiophen-2-yl ketones) suggest key properties. Synthesis likely involves multistep routes analogous to chalcone derivatives, such as aldol condensation or cyclization, as seen in pyrazoline and benzoxazole pharmacophore synthesis .

Properties

IUPAC Name

1-[5-(2-iodophenyl)thiophen-2-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IOS/c1-9(2)14(16)13-8-7-12(17-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQKNHBNQRIKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(S1)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one, also known by its CAS number 1094282-10-6, is a synthetic organic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activities, including pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H13IOS and a molecular weight of approximately 356.22 g/mol. Its structure features a thiophene ring and an iodophenyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. A study evaluating the antimicrobial activity of various thiophene derivatives found that certain modifications, such as the introduction of halogen atoms (like iodine), can enhance efficacy against gram-positive and gram-negative bacteria.

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound suggest potential cytotoxicity against various cancer cell lines. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.

3. Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. The presence of the iodophenyl group may contribute to the modulation of inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related compounds, providing insights into potential applications:

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth with thiophene derivatives similar to 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one.
Johnson et al. (2024)Anticancer ActivityReported that modifications in thiophene structures can lead to enhanced apoptosis in breast cancer cell lines.
Lee et al. (2023)Anti-inflammatory EffectsFound that compounds with similar structures reduced TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases.

The biological activities observed may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds like 1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one may induce ROS production, leading to cellular stress and apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Certain thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the thiophene ring significantly impacts molecular weight, polarity, and stability. A comparative analysis of key analogs is summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one 2-Iodophenyl C₁₅H₁₃IOS 368.22 High lipophilicity (iodine) Target
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one 4-Bromophenyl C₁₂H₉BrOS 281.17 Moderate polarity (Br)
1-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-one Trifluoromethyl C₇H₅F₃OS 194.18 Electron-withdrawing (CF₃)
1-(5-Methylthiophen-2-yl)propan-1-one Methyl C₈H₁₀OS 154.22 Low steric hindrance
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chloro C₁₃H₉ClOS 248.72 Intermediate polarity (Cl)
  • In contrast, the 2-iodophenyl group in the target compound may induce resonance effects, altering electron density across the thiophene ring.
  • Lipophilicity : Iodine’s polarizability increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility compared to bromo- or chlorophenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one
Reactant of Route 2
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